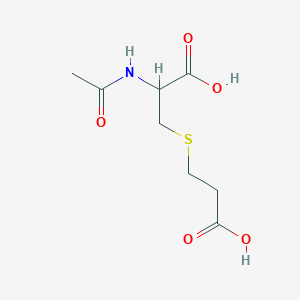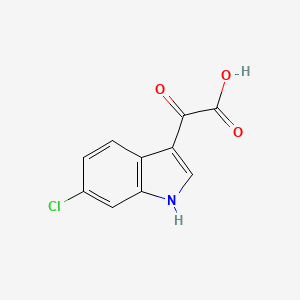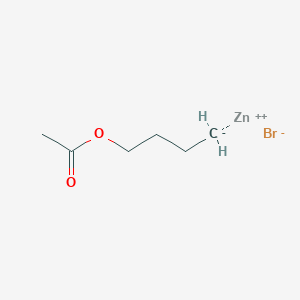
S-(2-Carboxyethyl)-N-acetylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Carboxyethyl)-N-acetylcysteine is a modified sulfur amino acid. It is a derivative of cysteine, where the sulfur atom is bonded to a carboxyethyl group and an acetyl group is attached to the nitrogen atom. This compound is known for its presence in certain plant seeds and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Carboxyethyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with an appropriate carboxyethylating agent. One common method is the reaction of N-acetylcysteine with 2-bromoacetic acid under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Reaction Setup: Mixing N-acetylcysteine with 2-bromoacetic acid in a suitable solvent.
Reaction Conditions: Maintaining the reaction mixture at an optimal temperature and pH to ensure complete conversion.
Purification: Using techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
S-(2-Carboxyethyl)-N-acetylcysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
S-(2-Carboxyethyl)-N-acetylcysteine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in modulating protein utilization in organisms.
Medicine: Investigated for its potential therapeutic effects, including its impact on amino acid levels in plasma.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(2-Carboxyethyl)-N-acetylcysteine involves its interaction with various molecular targets. It can modulate the activity of enzymes involved in amino acid metabolism. The carboxyethyl group may interact with specific receptors or enzymes, altering their function and leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
S-(2-Carboxyethyl)-L-cysteine: Another derivative of cysteine with similar structural features.
N-Acetylcysteine: A precursor in the synthesis of S-(2-Carboxyethyl)-N-acetylcysteine.
S-Carboxymethylcysteine: A related compound with a carboxymethyl group instead of a carboxyethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate protein utilization and impact amino acid levels in plasma sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H13NO5S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
CLQPFBSYILTXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)

![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)

![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)




![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
